molecular formula C13H18FNO2 B7864049 N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine

N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine

Cat. No.: B7864049
M. Wt: 239.29 g/mol
InChI Key: MTBPKUWTNNLFEJ-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine is a chemical compound characterized by its unique structure, which includes a fluorine atom, a methoxy group, and an oxan-4-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine typically involves multiple steps, starting with the preparation of the core phenyl ring. Fluorination and methoxylation reactions are employed to introduce the respective functional groups. Subsequent reactions may include the formation of the oxan-4-amine structure through nucleophilic substitution or other suitable methods.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactors and purification techniques such as recrystallization or chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions: N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion of the phenyl ring to produce corresponding phenols or quinones.

  • Reduction: Reduction of the oxan-4-amine moiety to form amines or amides.

  • Substitution: Replacement of the fluorine or methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or halides can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Phenols, quinones, and other oxidized derivatives.

  • Reduction: Amines, amides, and other reduced forms.

  • Substitution: Derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry: In chemistry, N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, enzyme inhibition, or modulation of cellular processes.

Comparison with Similar Compounds

  • N-[(3-fluoro-4-methoxyphenyl)methyl]ethanamine

  • N-[(3-fluoro-4-methoxyphenyl)methyl]propan-1-amine

  • N-[(3-fluoro-4-methoxyphenyl)methyl]butan-1-amine

Uniqueness: N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine stands out due to its specific structural features, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-[(3-fluoro-4-methoxyphenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-16-13-3-2-10(8-12(13)14)9-15-11-4-6-17-7-5-11/h2-3,8,11,15H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBPKUWTNNLFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2CCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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